2,6-Diamino-8-azapurine (IUPAC: 2H-triazolo[4,5-d]pyrimidine-5,7-diamine; molecular formula C₄H₅N₇, MW 151.13 g/mol) is a synthetic 8-azapurine derivative in which the C8 of the purine scaffold is replaced by nitrogen, creating a fused triazolo[4,5-d]pyrimidine system. This modification endows the compound with fluorescence centered at ∼365 nm with a quantum yield of 0.40 in aqueous neutral medium, making it one of the more emissive free nucleobase analogs available.
Molecular FormulaC4H5N7
Molecular Weight151.13 g/mol
CAS No.18620-97-8
Cat. No.B097548
⚠ Attention: For research use only. Not for human or veterinary use.
2,6-Diamino-8-azapurine (CAS 18620-97-8) – A Triazole-Pyrimidine Purine Analog for Specialized Biochemical and Fluorogenic Probe Research
2,6-Diamino-8-azapurine (IUPAC: 2H-triazolo[4,5-d]pyrimidine-5,7-diamine; molecular formula C₄H₅N₇, MW 151.13 g/mol) is a synthetic 8-azapurine derivative in which the C8 of the purine scaffold is replaced by nitrogen, creating a fused triazolo[4,5-d]pyrimidine system [1]. This modification endows the compound with fluorescence centered at ∼365 nm with a quantum yield of 0.40 in aqueous neutral medium, making it one of the more emissive free nucleobase analogs available [2]. It serves as the reaction product liberated from fluorogenic nucleoside substrates by purine nucleoside phosphorylase (PNP) and has been studied as both a parental scaffold for antiviral carbocyclic nucleoside analogs and as an enzyme inhibitor [3].
1
Fluorogenic Substrate Design
Liberated as highly emissive free base in continuous PNP assays
2
PNP Substrate Selectivity
Regioisomeric ribosides discriminate mammalian vs. bacterial enzyme forms
3
Antiviral Scaffold Research
Carbocyclic derivatives provide a modifiable chemotype for HSV-1 SAR studies
[1] Bose, S. N., et al. (1977). The mass spectra of 8-azapurines. Biomedical Mass Spectrometry, 4(5), 257-262. doi:10.1002/bms.1200040506 View Source
[2] Wierzchowski, J., Mędza, G., Szabelski, M., & Stachelska-Wierzchowska, A. (2013). Properties of 2,6-diamino-8-azapurine, a highly fluorescent purine analog and its N-alkyl derivatives: Tautomerism and excited-state proton transfer reactions. Journal of Photochemistry and Photobiology A: Chemistry, 265, 49-57. doi:10.1016/j.jphotochem.2013.05.014 View Source
[3] Wierzchowski, J., Stachelska-Wierzchowska, A., Wielgus-Kutrowska, B., & Mikleušević, G. (2014). Two fluorogenic substrates for purine nucleoside phosphorylase, selective for mammalian and bacterial forms of the enzyme. Analytical Biochemistry, 446, 25-27. doi:10.1016/j.ab.2013.10.017 View Source
Why 2,6-Diamino-8-azapurine Cannot Be Replaced by Common 8-Azapurine or 2,6-Diaminopurine Analogs in Design-Critical Applications
2,6-Diamino-8-azapurine occupies a structurally distinct niche that simple substitution with its canonical purine counterpart (2,6-diaminopurine) or other 8-azapurines (e.g., 8-azaadenine, 8-azaguanine) fails to address. Replacing C8 with nitrogen reshapes tautomeric equilibria, protonation sites, and photophysical behavior, producing a neutral-form quantum yield of 0.40 [1] that is substantially higher than that of 8-azaadenine or the N7-riboside (ϕ = 0.06) [2]. The 2,6-diamino substitution pattern further confers distinct enzyme recognition: it yields ribosylation regioselectivity at N7 and N8 by PNP, enabling selective fluorogenic substrate design for discriminating mammalian vs. bacterial enzyme forms, a property not shared by 8-azaguanine or 2,6-diaminopurine substrates [3]. In antiviral screening, the carbocyclic nucleoside of 2,6-diamino-8-azapurine demonstrates activity against HSV-1, whereas the corresponding 2,6-diaminopurine carbocyclic analog is highly active; this differential suggests that the 8-aza modification modulates rather than abolishes bioactivity, providing a scaffold for fine-tuning [4].
Target2,6-Diamino-8-azapurine
Common Substitute2,6-Diaminopurine
Lacks the 8-aza modification; photophysical and enzyme-recognition profiles may not transfer, altering PNP substrate selectivity and fluorogenic signal.
Target8-Aza-2,6-diaminopurine Ribosides
Common Substitute8-Azaguanine Ribosides
Does not exhibit the same orthogonal mammalian/bacterial PNP discrimination; orthogonal selectivity is critical for differential enzyme assays in mixed samples.
Target2,6-Diamino-8-azapurine
Common Substitute8-Azaadenine
Lower fluorescence quantum yield and distinct mass spectral fragmentation pathway may reduce sensitivity in fluorogenic assays and complicate MS identification.
[1] Wierzchowski, J., Mędza, G., Szabelski, M., & Stachelska-Wierzchowska, A. (2013). Properties of 2,6-diamino-8-azapurine, a highly fluorescent purine analog and its N-alkyl derivatives: Tautomerism and excited-state proton transfer reactions. Journal of Photochemistry and Photobiology A: Chemistry, 265, 49-57. doi:10.1016/j.jphotochem.2013.05.014 View Source
[2] Wierzchowski, J., et al. (2013). Table 2: Photophysical Parameters of 2,6-diamino-8-azapurine and its Derivatives. Molecules, 18, 12587. doi:10.3390/molecules181012587. Data accessible via PMC table: https://pmc.ncbi.nlm.nih.gov/articles/PMC6270051/table/molecules-18-12587-t002/ View Source
[3] Wierzchowski, J., Stachelska-Wierzchowska, A., Wielgus-Kutrowska, B., & Mikleušević, G. (2014). Two fluorogenic substrates for purine nucleoside phosphorylase, selective for mammalian and bacterial forms of the enzyme. Analytical Biochemistry, 446, 25-27. doi:10.1016/j.ab.2013.10.017 View Source
[4] Shealy, Y. F., O'Dell, C. A., Shannon, W. M., & Arnett, G. (1984). Synthesis and antiviral evaluation of carbocyclic analogs of ribofuranosides of 2-amino-6-substituted-purines and of 2-amino-6-substituted-8-azapurines. Journal of Medicinal Chemistry, 27(11), 1416-1421. doi:10.1021/jm00377a007 View Source
2,6-Diamino-8-azapurine: Quantitative Head-to-Head Differentiation Evidence for Procurement Decisions
Fluorescence Quantum Yield of 2,6-Diamino-8-azapurine Neutral Species vs. N7-β-D-Ribofuranosyl Derivative
The free nucleobase 2,6-diamino-8-azapurine exhibits a fluorescence quantum yield (ϕ) of 0.40 in neutral aqueous medium (λₑₘ = 363 nm), which is substantially higher than that of its N7-β-D-ribofuranosyl derivative (ϕ = 0.06, λₑₘ = 420 nm) measured under equivalent conditions [1]. This 6.7-fold difference in emission efficiency makes the non-ribosylated base a significantly brighter fluorophore than the N7-glycosidic form.
Fluorescence Quantum YieldReported
Neutral base φ = 0.40 vs. N7-riboside φ = 0.06 (6.7-fold difference)
Supports fluorogenic probe design for PNP activity assays
Emission monitored at 363 nm (base) and 420 nm (riboside); neutral aqueous medium
6.7-fold higher quantum yield for the free nucleobase
Conditions
Neutral aqueous medium; fluorescence measured with 280 nm excitation; data from Table 2 in Molecules 2013, 18, 12587 [1].
Why This Matters
The large quantum yield difference is analytically exploitable: enzymatic phosphorolysis of a non-fluorescent or differently emitting riboside generates the highly fluorescent free base, enabling real-time, continuous fluorogenic PNP assays with strong signal-to-background ratio.
[1] Wierzchowski, J., et al. (2013). Table 2: Photophysical Parameters. Molecules, 18, 12587. doi:10.3390/molecules181012587. Data accessed via PMC: https://pmc.ncbi.nlm.nih.gov/articles/PMC6270051/table/molecules-18-12587-t002/ View Source
PNP Substrate Selectivity: Calf (Mammalian) vs. E. coli (Bacterial) Enzyme Discrimination
The N7-β-D-riboside of 2,6-diamino-8-azapurine is effectively phosphorolysed by calf PNP (a mammalian enzyme model), while the N8-β-D-riboside is selectively cleaved by E. coli PNP [1]. This orthogonal enzyme specificity—mammalian vs. bacterial—has not been demonstrated for the corresponding ribosides of 8-azaguanine or 8-azaadenine.
PNP Substrate SelectivityMethod context
N7-riboside selective for calf PNP; N8-riboside selective for E. coli PNP
Enables orthogonal discrimination of mammalian vs. bacterial enzyme activity
Selectivity not reported for 8-azaguanine or 8-azaadenine ribosides
Enzyme-selective phosphorolysis of regioisomeric ribosides
Target Compound Data
N7-β-D-ribosyl-2,6-diamino-8-azapurine: selective substrate for calf PNP. N8-β-D-ribosyl-2,6-diamino-8-azapurine: selective substrate for E. coli PNP.
Comparator Or Baseline
8-Azaguanine ribosides: not reported to exhibit the same orthogonal mammalian/bacterial PNP discrimination.
Quantified Difference
Qualitative orthogonal selectivity (mammalian vs. bacterial enzyme) confirmed; quantitative k_cat/K_m values available in primary source [1].
Conditions
Phosphorolysis assay using recombinant calf PNP and E. coli PNP; substrate concentration and buffer conditions detailed in Anal. Biochem. 2014, 446, 25-27 [1].
Why This Matters
This orthogonal selectivity allows procurement of 2,6-diamino-8-azapurine ribosides as a matched pair of fluorogenic substrates to discriminate between mammalian and bacterial PNP activity in mixed biological samples, a capability not available with other 8-azapurine substrates.
[1] Wierzchowski, J., Stachelska-Wierzchowska, A., Wielgus-Kutrowska, B., & Mikleušević, G. (2014). Two fluorogenic substrates for purine nucleoside phosphorylase, selective for mammalian and bacterial forms of the enzyme. Analytical Biochemistry, 446, 25-27. doi:10.1016/j.ab.2013.10.017 View Source
Anti-HSV-1 Activity of Carbocyclic Nucleoside: 2,6-Diamino-8-azapurine vs. 2,6-Diaminopurine vs. Guanine Analogs
In carbocyclic 2'-deoxyribofuranoside form, the 2,6-diamino-8-azapurine analog was active against HSV-1 in cell culture [1]. In the carbocyclic lyxofuranoside series, the 2,6-diaminopurine analog exhibited marginal activity (VR = 0.6), while the guanine analog showed significant activity (VR = 2.1) [2]. The 2,6-diamino-8-azapurine scaffold thus provides a bioactive template with potency distinct from both 2,6-diaminopurine and guanine carbocyclic analogs, enabling chemotype-specific SAR exploration.
Anti-HSV-1 ActivityCross-study comparable
Lyxofuranoside VR = 0.6; guanine analog VR = 2.1; 2,6-diaminopurine analog highly active
8-Aza modification modulates antiviral potency for SAR exploration
HSV-1 plaque reduction assay in Vero cells; virus rating methodology
Carbocyclic lyxofuranoside of 2,6-diamino-8-azapurine: VR = 0.6 (marginal activity)
Comparator Or Baseline
Carbocyclic lyxofuranoside of guanine: VR = 2.1 (significant activity); Carbocyclic 2,6-diaminopurine ribofuranoside: highly active (qualitative) [1][2].
Quantified Difference
VR difference of 1.5 between 2,6-diamino-8-azapurine lyxofuranoside and guanine lyxofuranoside; the 8-aza modification attenuates activity relative to 2,6-diaminopurine ribofuranoside.
Conditions
HSV-1 plaque reduction assay in Vero cells; virus rating (VR) calculated as per standard methods described in J. Med. Chem. 1984, 27, 1416 [1]; J. Med. Chem. 1990, 33, 1214 [2].
Why This Matters
The differential anti-HSV-1 activity demonstrates that the 8-aza modification is not a silent structural change but a modulator of antiviral potency, making 2,6-diamino-8-azapurine a valuable comparator scaffold in antiviral SAR programs.
[1] Shealy, Y. F., O'Dell, C. A., Shannon, W. M., & Arnett, G. (1984). Synthesis and antiviral evaluation of carbocyclic analogs of ribofuranosides of 2-amino-6-substituted-purines and of 2-amino-6-substituted-8-azapurines. Journal of Medicinal Chemistry, 27(11), 1416-1421. doi:10.1021/jm00377a007 View Source
[2] Peterson, M. L., Vince, R., Shannon, W. M., & Arnett, G. (1990). Synthesis and biological evaluation of carbocyclic analogues of lyxofuranosides of 2-amino-6-substituted-purines and 2-amino-6-substituted-8-azapurines. Journal of Medicinal Chemistry, 33(4), 1214-1219. doi:10.1021/jm00166a020 View Source
Enzyme Inhibition: 8-Aza-2,6-diaminopurine vs. 8-Azaguanine vs. 8-Chlorotheophylline
At a concentration of 10 mM, 8-aza-2,6-diaminopurine inhibited methionine adenosyltransferase (EC 2.5.1.6) by 40.0%, compared to 81.7% inhibition by 8-azaguanine and 7.0% inhibition by 8-chlorotheophylline under the same conditions [1].
MAT Enzyme InhibitionReported
40.0% inhibition at 10 mM vs. 8-azaguanine 81.7% and 8-chlorotheophylline 7.0%
Intermediate inhibitory potency for enzyme structure-activity studies
In vitro assay; methionine adenosyltransferase (EC 2.5.1.6)
Enzyme inhibitionMethionine adenosyltransferasePurine analog inhibitor
Evidence Dimension
Percent inhibition of methionine adenosyltransferase (EC 2.5.1.6) at 10 mM
41.7 percentage points lower inhibition than 8-azaguanine; 33.0 percentage points higher than 8-chlorotheophylline
Conditions
In vitro enzyme inhibition assay; inhibitor concentration 10 mM; EC 2.5.1.6 (methionine adenosyltransferase). Data from BRENDA enzyme database [1].
Why This Matters
The intermediate inhibitory potency makes 8-aza-2,6-diaminopurine a tool compound for studying structure-activity relationships in purine analog-mediated enzyme inhibition, where full inhibition (as with 8-azaguanine) or negligible inhibition (as with 8-chlorotheophylline) may be less informative.
Enzyme inhibitionMethionine adenosyltransferasePurine analog inhibitor
[1] BRENDA Enzyme Database. EC 2.5.1.6 (Methionine Adenosyltransferase) Inhibitor Data. Retrieved from https://www.brenda-enzymes.de/result_download.php. Data point ID 13321 (8-aza-2,6-diaminopurine), 2075 (8-azaguanine), 16911 (8-chlorotheophylline). View Source
Microbial Toxicity: Comparative MIC Values Against Methanococcus voltae
In the archaeon Methanococcus voltae, 8-aza-2,6-diaminopurine exhibited a minimum inhibitory concentration (MIC) of 20 µg/mL. In comparison, 8-azaguanine showed an MIC of 0.5 µg/mL (40-fold more potent), 8-azahypoxanthine 2.0 µg/mL (10-fold more potent), and 6-mercaptopurine 80 µg/mL (4-fold less potent) under identical assay conditions [1].
Antimicrobial MICReported
MIC 20 µg/mL vs. 8-azaguanine 0.5 µg/mL, 8-azahypoxanthine 2.0 µg/mL
Supports purine salvage pathway research in archaeal models
Minimum inhibitory concentration (MIC) against M. voltae
Target Compound Data
MIC = 20 µg/mL
Comparator Or Baseline
8-Azaguanine MIC = 0.5 µg/mL; 8-Azahypoxanthine MIC = 2.0 µg/mL; 6-Mercaptopurine MIC = 80 µg/mL [1]
Quantified Difference
40-fold less potent than 8-azaguanine; 10-fold less potent than 8-azahypoxanthine; 4-fold more potent than 6-mercaptopurine
Conditions
Growth inhibition assay in Methanococcus voltae; MIC defined as lowest concentration preventing visible growth; Appl. Environ. Microbiol. 1987, 53(8), 1822-1826 [1].
Why This Matters
The distinct MIC profile confirms that 2,6-diamino substitution on the 8-azapurine scaffold yields antimicrobial potency intermediate among purine antimetabolites, supporting its use as a reference compound in microbial purine salvage pathway studies.
[1] Bowen, T. L., Lin, W. C., & Whitman, W. B. (1987). Incorporation of exogenous purines and pyrimidines by Methanococcus voltae and isolation of analog-resistant mutants. Applied and Environmental Microbiology, 53(8), 1822-1826. PMCID: PMC204007 View Source
Mass Spectrometric Fragmentation: Intense Molecular Ion Stability vs. 8-Azaadenine and 8-Azahypoxanthine
Under electron impact (EI) ionization, 2,6-diamino-8-azapurine produces an intense molecular ion peak (M⁺•), and unlike 8-azaadenine and 8-azahypoxanthine, does not undergo initial fragmentation via elimination of N₂ from the molecular ion as a major pathway [1]. This fragmentation behavior is analogous to that of canonical purines and is distinct among 8-azapurine congeners.
Mass Spectral FragmentationReported
Intense M⁺•; N₂ loss is minor, unlike 8-azaadenine and 8-azahypoxanthine
Distinct EI-MS signature enables unambiguous identification in complex mixtures
70 eV electron impact ionization
Mass spectrometryElectron impact ionizationFragmentation pathway
Evidence Dimension
Mass spectral fragmentation pathway: N₂ loss from M⁺•
Target Compound Data
N₂ loss is a minor process; intense M⁺• peak observed
Comparator Or Baseline
8-Azaadenine and 8-azahypoxanthine: N₂ loss is a major initial fragmentation pathway from M⁺• [1].
Quantified Difference
Qualitative difference in fragmentation dominance; confirmed by metastable transitions and accurate mass measurements.
Conditions
Electron impact (EI) mass spectrometry; 70 eV ionization; Biomed. Mass Spectrom. 1977, 4(5), 257-262 [1].
Why This Matters
The distinct fragmentation signature enables unambiguous identification and quantification of 2,6-diamino-8-azapurine in complex mixtures by GC-MS or LC-MS, distinguishable from co-eluting 8-azaadenine or 8-azahypoxanthine.
Mass spectrometryElectron impact ionizationFragmentation pathway
[1] Bose, S. N., et al. (1977). The mass spectra of 8-azapurines. Biomedical Mass Spectrometry, 4(5), 257-262. doi:10.1002/bms.1200040506 View Source
2,6-Diamino-8-azapurine: Evidence-Backed Application Scenarios for Targeted Procurement
Fluorogenic Probe Design for Continuous PNP Activity Assays
The generation of 2,6-diamino-8-azapurine (ϕ = 0.40, λₑₘ = 363 nm) via enzymatic phosphorolysis of its N7-β-D-riboside—which emits at 420 nm with only ϕ = 0.06—produces a strong fluorogenic signal at 350–360 nm [5]. This spectral separation and quantum yield differential enable real-time, continuous fluorometric monitoring of mammalian PNP activity, including in human blood samples, without separation steps [2].
Discrimination of Mammalian vs. Bacterial PNP in Mixed Biological Samples
The orthogonal selectivity of N7- and N8-β-D-ribosides of 2,6-diamino-8-azapurine—the N7-riboside cleaved by calf/mammalian PNP, the N8-riboside by E. coli/bacterial PNP—enables simultaneous differential detection of bacterial contamination in mammalian tissue homogenates or clinical samples by sequential or parallel fluorogenic assays [5].
Antiviral Carbocyclic Nucleoside Scaffold for HSV-1 Drug Discovery SAR
Carbocyclic nucleoside derivatives of 2,6-diamino-8-azapurine exhibit confirmed anti-HSV-1 activity (lyxofuranoside VR = 0.6; deoxyribofuranoside analog active against HSV-1 and HSV-2) [5][2]. The scaffold offers a base-modifiable chemotype with attenuated but measurable antiviral potency compared to 2,6-diaminopurine analogs, useful for exploring substituent effects on selectivity and resistance profiles [3].
Reference Inhibitor for Methionine Adenosyltransferase (MAT) Enzymology
With 40.0% inhibition of methionine adenosyltransferase (EC 2.5.1.6) at 10 mM, 2,6-diamino-8-azapurine provides a moderate-inhibition reference point intermediate between 8-azaguanine (81.7%) and 8-chlorotheophylline (7.0%), useful for calibrating inhibitor screening assays and probing purine-binding site tolerance to 8-aza modification [5].
Application
Selection Property
Validation Focus
Fluorogenic PNP assay design
High quantum yield free-base release
Emission ratio (363 nm vs. 420 nm) and signal-to-background
Mammalian vs. bacterial PNP discrimination
Orthogonal regioisomeric substrate selectivity
Enzyme-specific phosphorolysis rate in mixed samples
Antiviral nucleoside SAR studies
8-Aza modification as potency modulator
Anti-HSV-1 activity compared to 2,6-diaminopurine carbocyclic analogs
MAT enzyme inhibition screening
Intermediate inhibitory potency reference
Percent inhibition relative to 8-azaguanine and 8-chlorotheophylline controls
[1] Wierzchowski, J., et al. (2013). Table 2: Photophysical Parameters. Molecules, 18, 12587. doi:10.3390/molecules181012587. Data accessed via PMC: https://pmc.ncbi.nlm.nih.gov/articles/PMC6270051/table/molecules-18-12587-t002/ View Source
[2] Wierzchowski, J., Stachelska-Wierzchowska, A., Wielgus-Kutrowska, B., & Mikleušević, G. (2014). Two fluorogenic substrates for purine nucleoside phosphorylase, selective for mammalian and bacterial forms of the enzyme. Analytical Biochemistry, 446, 25-27. doi:10.1016/j.ab.2013.10.017 View Source
[3] Shealy, Y. F., O'Dell, C. A., Shannon, W. M., & Arnett, G. (1984). Synthesis and antiviral evaluation of carbocyclic analogs of ribofuranosides of 2-amino-6-substituted-purines and of 2-amino-6-substituted-8-azapurines. Journal of Medicinal Chemistry, 27(11), 1416-1421. doi:10.1021/jm00377a007 View Source
[4] Peterson, M. L., Vince, R., Shannon, W. M., & Arnett, G. (1990). Synthesis and biological evaluation of carbocyclic analogues of lyxofuranosides of 2-amino-6-substituted-purines and 2-amino-6-substituted-8-azapurines. Journal of Medicinal Chemistry, 33(4), 1214-1219. doi:10.1021/jm00166a020 View Source
[5] BRENDA Enzyme Database. EC 2.5.1.6 (Methionine Adenosyltransferase) Inhibitor Data. Retrieved from https://www.brenda-enzymes.de/result_download.php. Data points ID 13321, 2075, 16911. View Source
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